Ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride is a synthetic compound categorized under the imidazo[4,5-c]pyridine class. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
The compound is synthesized through various chemical reactions that involve the construction of the imidazo[4,5-c]pyridine core, followed by functionalization to yield the final product. The synthesis typically employs starting materials such as 2-aminopyridine and ethyl bromoacetate, among others.
Ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride can be classified as follows:
The synthesis of ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride generally involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. Parameters such as temperature, solvent choice, and reaction time are adjusted based on the desired outcome. For industrial applications, continuous flow synthesis and advanced catalysts may be employed to enhance efficiency and scalability.
The molecular structure of ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride can be represented with its IUPAC name and structural formula:
IUPAC Name: Ethyl 2-(1-ethylimidazo[4,5-c]pyridin-2-yl)acetate; hydrochloride
Property | Value |
---|---|
Molecular Formula | C12H16ClN3O2 |
Molecular Weight | 269.73 g/mol |
InChI | InChI=1S/C12H15N3O2.ClH/c1... |
InChI Key | NPZJZFHZUPEGEE-UHFFFAOYSA-N |
Canonical SMILES | CCN1C2=C(C=NC=C2)N=C1CC(=O)OCC.Cl |
Ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride can participate in various chemical reactions:
The specific conditions for these reactions include:
The mechanism of action for ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, which could be beneficial in treating conditions like cancer or inflammation.
Ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride is a solid at room temperature and typically appears as a white crystalline substance.
Key chemical properties include:
Relevant data on its stability and reactivity are essential for safe handling and application in research settings.
Ethyl 2-{1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl}acetate hydrochloride has several scientific uses:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0